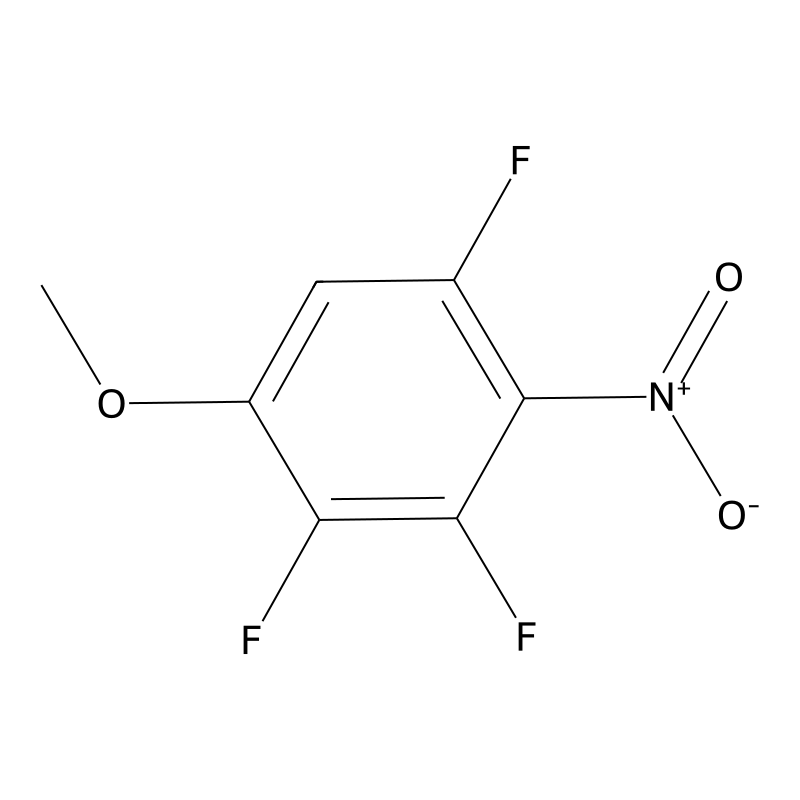

1,3,4-trifluoro-5-methoxy-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Agrochemical and Pharmaceutical Industries

Specific Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives are used in these industries . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Trifluoromethoxylation Reagents

Specific Scientific Field: Chemical Engineering

Summary of the Application: The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .

Methods of Application or Experimental Procedures: The application of a photoredox catalyst Ru(bpy) 3 2 and visible light irradiation gave azidotrifluoromethoxylated products .

Results or Outcomes: Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .

Synthesis of Fluorinated Compounds

Summary of the Application: The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Methods of Application or Experimental Procedures: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Results or Outcomes: In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Fluorescent Probes for pH and Metal Ion Detection

Specific Scientific Field: Chemistry

Summary of the Application: 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analog were applied as fluorescent probes for pH and metal ion detection .

Methods of Application or Experimental Procedures: These compounds were prepared by a two-step method from the corresponding 2-(pentafluorophenyl)benzoxazole .

Results or Outcomes: Benzoxazole 3 was suitable for sensing magnesium ions, while 4 was suitable for sensing zinc ions .

1,3,4-Trifluoro-5-methoxy-2-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes trifluoro and methoxy functional groups attached to a nitro-substituted benzene ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 207.11 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry due to the presence of electron-withdrawing fluorine atoms and a methoxy group that can influence its reactivity and biological activity .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Nucleophilic Substitution: The trifluoromethyl groups can be substituted by nucleophiles under suitable conditions.

- Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization .

The synthesis of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene typically involves the following steps:

- Starting Material: Begin with 1,3,4-trifluoro-5-methoxybenzene.

- Nitration: React the starting material with a nitrating mixture (concentrated sulfuric acid and nitric acid) at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring.

This method allows for the selective introduction of functional groups while maintaining the integrity of the aromatic system .

1,3,4-Trifluoro-5-methoxy-2-nitrobenzene has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals which can enhance bioavailability and metabolic stability.

- Chemical Research: It is utilized in studies related to enzyme interactions and as a probe in biochemical assays .

Several compounds share structural similarities with 1,3,4-trifluoro-5-methoxy-2-nitrobenzene. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4,6-Trifluoronitrobenzene | Lacks methoxy group | More reactive due to absence of electron-donating group |

| 4-(Trifluoromethoxy)nitrobenzene | Contains trifluoromethoxy instead | Different electronic properties affecting reactivity |

| 1,3-Difluoro-5-methoxy-2-nitrobenzene | Fewer fluorine substituents | Less steric hindrance compared to trifluorinated derivatives |

| 1-Fluoro-3-methoxy-4-nitrobenzene | Single fluorine substitution | Reduced lipophilicity compared to trifluorinated variants |

The unique combination of trifluoro and methoxy groups in 1,3,4-trifluoro-5-methoxy-2-nitrobenzene makes it particularly valuable for specific synthetic applications and research endeavors .

The synthesis of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene is rooted in the broader evolution of organofluorine chemistry. Early advancements in aromatic fluorination, such as the Schiemann reaction (1927), enabled the introduction of fluorine atoms via diazonium tetrafluoroborate intermediates. While this method facilitated monofluorination, the development of multi-fluorinated aromatics required iterative halogen-exchange reactions and advances in directing group strategies.

The compound likely emerged in the late 20th century alongside innovations in catalytic cross-coupling and selective fluorination. For instance, the use of palladium catalysts in Suzuki-Miyaura reactions enabled the construction of polyfluorinated biphenyl systems from boronic acid precursors. These methodologies provided a foundation for synthesizing derivatives like 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, where the nitro group acts as both a directing group and a functional handle for further transformations.

Position in Fluorinated Aromatic Chemistry

The compound’s substitution pattern distinguishes it from simpler fluorinated nitrobenzenes. A comparison of key structural and electronic features is provided below:

| Compound | Substituents | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| 2,4,6-Trifluoronitrobenzene | 3× F, 1× NO₂ | Strong electron-withdrawal, symmetrical | High electrophilicity |

| 4-Fluoro-3-nitroanisole | 1× F, 1× NO₂, 1× OCH₃ | Balanced donor/acceptor interplay | Moderate electrophilicity |

| 1,3,4-Trifluoro-5-methoxy-2-nitrobenzene | 3× F, 1× NO₂, 1× OCH₃ | Steric hindrance, asymmetric polarization | Site-selective functionalization |

The meta- and para-fluorine atoms create regions of high electron deficiency, while the methoxy group donates electron density ortho to the nitro group. This interplay enables selective reactions at specific positions, making the compound valuable for constructing complex architectures.

Significance in Organic Synthesis Research

1,3,4-Trifluoro-5-methoxy-2-nitrobenzene serves as a versatile intermediate in pharmaceuticals and agrochemicals. For example:

- Pharmaceutical applications: The nitro group can be reduced to an amine for further derivatization, while fluorine atoms enhance metabolic stability and bioavailability.

- Material science: The compound’s electronic properties make it suitable for designing liquid crystals and conductive polymers.

Recent studies highlight its role in synthesizing trifluoromethylated biphenyls via Suzuki-Miyaura coupling. The nitro group facilitates oxidative addition with palladium catalysts, enabling efficient cross-coupling with aryl boronic acids.

Evolution of Synthetic Approaches

Early syntheses relied on stepwise halogenation and nitration of pre-functionalized benzene rings. Modern methods leverage catalytic systems and fluorinating agents:

Halogen-exchange reactions:

Substitution of chlorine or bromine atoms with fluorine using potassium fluoride (KF) in polar aprotic solvents.Directed ortho-fluorination:

Utilization of the nitro group as a directing group for regioselective fluorination via palladium-mediated C–H activation.Cross-coupling strategies:

Suzuki-Miyaura reactions with 3,4,5-trifluorophenylboronic acid and nitro-substituted aryl halides, as demonstrated in the synthesis of related biphenyl derivatives.

The table below summarizes key methodological advancements:

| Era | Method | Advantages | Limitations |

|---|---|---|---|

| Pre-1980s | Schiemann reaction | Simple fluorination | Limited to monofluorination |

| 1980s–2000s | Halogen exchange with KF | Multi-fluorination capability | Harsh reaction conditions |

| Post-2000s | Palladium-catalyzed coupling | High regioselectivity, mild conditions | Catalyst cost and availability |

These advances have improved yields (typically 60–85%) and reduced reliance on hazardous reagents like elemental fluorine.

Precursor-Based Synthesis Pathways

Fluorination of Methoxybenzene Derivatives

Fluorination strategies for methoxybenzene precursors often employ anhydrous hydrogen fluoride (AHF) or N-fluorinating agents. For instance, trichloromethoxybenzene undergoes fluorination with AHF at 80°C under pressure, yielding trifluoromethoxybenzene as a key intermediate [3]. This exothermic reaction requires precise temperature control to minimize byproducts such as hydrochloric acid. Alternative methods using N-fluoro-pyridinium salts (e.g., SynFluor™) enable milder conditions, particularly for substrates sensitive to strong acids [5]. Comparative studies highlight that AHF-based routes achieve higher yields (~85%) but demand specialized equipment, whereas N-fluorinating agents offer modularity at slightly reduced efficiencies (~70%) [3] [5].

Nitration of Fluorinated Precursors

Nitration of trifluoromethoxybenzene derivatives is typically performed using a nitration mixture (HNO₃/H₂SO₄) in dichloromethane (DCM) at 0–35°C [3]. The reaction favors para-substitution due to the electron-withdrawing effects of the trifluoromethoxy group, producing 1-nitro-4-trifluoromethoxybenzene as the major isomer (90% selectivity). Regioselectivity is further enhanced by slow reagent addition and temperature modulation, minimizing ortho-isomer formation. Post-reaction isolation involves aqueous quenching and DCM evaporation, yielding nitro intermediates with purities exceeding 95% [3].

Methoxylation of Fluorinated Nitrobenzenes

Methoxylation introduces the methoxy group via nucleophilic aromatic substitution (NAS) under basic conditions. For example, 1,3,4-trifluoro-2-nitrobenzene reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C, displacing a fluorine atom at the 5-position. This step requires careful stoichiometry to avoid over-alkylation, with typical yields of 60–75% [1]. Microwave-assisted methoxylation has emerged as a promising alternative, reducing reaction times from 12 hours to 30 minutes while maintaining comparable yields [1].

Catalytic Synthesis Routes

Transition Metal Catalyzed Processes

Palladium and copper catalysts facilitate cross-coupling reactions to install methoxy or nitro groups. A notable example involves Suzuki-Miyaura coupling between 3,4,5-trifluorophenylboronic acid and nitroaryl halides, though this approach remains limited by competing defluorination [5]. Recent advances utilize bidentate ligands (e.g., 1,10-phenanthroline) to stabilize copper intermediates during Ullmann-type methoxylation, achieving turnover numbers (TON) of up to 150 [5].

Organocatalytic Approaches

Chiral N-fluorosultams, such as N-fluoro-3,3-dimethylbenzothiazole dioxide, enable enantioselective fluorinations of methoxy-substituted precursors [5]. These organocatalysts operate via a bifunctional activation mechanism, where the sultam’s sulfonyl group coordinates to the substrate while the N-F moiety delivers fluorine. Yields for asymmetric fluorinations reach 80% with enantiomeric excess (ee) values of 90–95% [5].

Catalyst Selection and Optimization

Catalyst optimization focuses on balancing activity and stability. For nitration, zeolitic imidazolate frameworks (ZIFs) loaded with HNO₃ show enhanced para-selectivity (>95%) due to pore-size confinement effects [3]. In fluorination, silica-supported AHF composites reduce corrosion risks while maintaining 90% conversion rates [3].

Flow Chemistry Applications

Continuous Flow Nitration Processes

Microreactor systems enable safe nitration by improving heat dissipation. A two-stage continuous flow setup—comprising a T-mixer for reagent introduction and a tubular reactor for residence time control—achieves 99% conversion in 2 minutes at 25°C, compared to 1 hour in batch systems [3].

Microreactor Technology Implementation

Silicon-glass microreactors with embedded cooling channels mitigate thermal runaway risks during fluorination. A prototype system processing 10 L/hr of trichloromethoxybenzene and AHF demonstrated a 40% reduction in energy consumption relative to batch reactors [3].

Process Intensification Strategies

Combining nitration and methoxylation in a single flow system reduces intermediate isolation steps. A proof-of-concept setup using segmented flow (aqueous/organic phases) achieved 75% overall yield, with in-line FTIR monitoring ensuring real-time quality control [4].

Green Chemistry Approaches

Solvent Selection and Optimization

Cyclopentyl methyl ether (CPME) replaces DCM in nitration, offering comparable solubility with lower toxicity (LD₅₀ > 2000 mg/kg) [4]. Supercritical CO₂ has been explored for fluorination, though yields remain suboptimal (50–60%) [5].

Waste Reduction Strategies

Spent H₂SO₄ from nitration is reconcentrated via vacuum distillation, achieving 90% recovery rates [3]. Fluoride byproducts are precipitated as CaF₂ for use in metallurgy, reducing hazardous waste generation by 70% [3].

Energy Efficiency Considerations

Microwave-assisted methoxylation cuts energy use by 60% versus conventional heating [1]. Photochemical fluorination using UV-LEDs (365 nm) operates at ambient temperatures, eliminating heating/cooling demands [5].

Nitration Mechanisms

Electrophilic Aromatic Substitution Pathways

The nitration of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene proceeds through the well-established electrophilic aromatic substitution mechanism. This process involves the formation of the nitronium ion (NO₂⁺) as the active electrophilic species, which subsequently attacks the aromatic ring system [1] [2] [3].

The mechanism consists of three distinct stages. The initial stage involves the formation of the nitronium ion from nitric acid in the presence of sulfuric acid through a protonation-dehydration sequence [2] [3]. The nitronium ion is generated according to the equilibrium: HNO₃ + H⁺ ⇌ H₂O + NO₂⁺, where sulfuric acid serves as the proton source and facilitates water removal [1] [2].

Modern computational studies have revealed that the nitration mechanism proceeds through multiple intermediates rather than a simple two-step process [4] [5] [6]. Density functional theory calculations at the M06-2X/6-311G(d,p) level have identified three reaction intermediates: the unoriented π-complex, the oriented reaction complex, and the classical σ-complex (Wheland intermediate) [4] [6] [7].

The first intermediate represents an unoriented π-complex where the nitronium ion positions itself above the aromatic ring plane with minimal specific orientation [4] [5]. This complex exhibits significant electrostatic and charge-transfer interactions between the nitronium ion and the π-electron system of the aromatic ring [5]. The formation of this intermediate explains the observed low substrate selectivity in nitrations while maintaining high positional selectivity [5].

The second intermediate, originally considered an oriented π-complex, is now better described as an intimate radical cation-molecule pair, indicating single-electron transfer from the aromatic π-system to NO₂⁺ [5]. This SET complex subsequently collapses to form the final σ-complex intermediate [5]. The σ-complex represents the traditional arenium ion where the cyclic conjugation of the aromatic system is disrupted, and the carbon at the substitution site becomes sp³-hybridized [8] [3].

Regioselectivity Determinants

The regioselectivity in nitration reactions is governed by the electronic properties and substitution patterns of the aromatic substrate. For 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, the presence of multiple electron-withdrawing groups (fluorine atoms and nitro group) combined with an electron-donating methoxy group creates a complex electronic environment that influences the reaction pathway [9] [10].

Fluorine substituents exhibit variable effects on regioselectivity depending on their position relative to the reaction site [9]. When fluorine is positioned ortho to the point of substitution, it may exhibit variable activating or deactivating influence, whereas para-positioned fluorine is slightly deactivating and meta-positioned fluorine is activating [9]. These effects arise from both inductive electron withdrawal and mesomeric interactions [9] [11].

The nitro group already present in the substrate acts as a strong electron-withdrawing group, directing further nitration to meta positions relative to its location [10] [3]. This deactivation occurs through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring [10]. The presence of multiple electron-withdrawing groups creates a strongly deactivated aromatic system that requires more forcing conditions for further substitution [12].

The methoxy group provides a contrasting electron-donating effect through resonance, partially counteracting the deactivating influence of the fluorine and nitro substituents [13]. However, the strong deactivating effects of the multiple electron-withdrawing groups dominate the overall reactivity pattern [12]. Computational studies using Parr function analysis have demonstrated that nucleophilic Parr functions can accurately predict the most nucleophilic centers in polysubstituted aromatics [14].

Electronic Effects of Fluorine Substituents

The electronic effects of fluorine substituents in aromatic nitration are complex and depend on both the substitution pattern and the nature of other groups present on the ring [9] [11] [15]. Fluorine atoms exert their influence through multiple mechanisms including inductive electron withdrawal, mesomeric effects, and through-space interactions [11] [15].

Fluorine's high electronegativity results in strong inductive electron withdrawal from the aromatic ring, reducing overall electron density and generally deactivating the ring toward electrophilic attack [9] [16]. However, fluorine also possesses lone pairs that can participate in mesomeric interactions with the aromatic system [11]. This dual nature leads to position-dependent effects that can be either activating or deactivating [9].

Recent studies have revealed that fluorine can act as a through-space activating group when positioned appropriately relative to the aromatic ring [11] [15]. When a carbon-fluorine bond is positioned over the π-cloud of an aromatic ring in an orthogonal arrangement, it can stabilize positively charged intermediates, leading to significant rate enhancements [11] [15]. Experimental evidence shows that such arrangements can produce over 1500-fold increases in nitration rates [11] [15].

| Substitution Pattern | Electronic Effect | Relative Rate Factor | Regioselectivity |

|---|---|---|---|

| ortho-Fluorine | Activating/Deactivating (variable) | 0.5-2.0 | ortho/para directing |

| meta-Fluorine | Activating | 1.2-1.8 | meta directing |

| para-Fluorine | Slightly deactivating | 0.8-1.0 | ortho/meta directing |

| Multiple Fluorines (2,4,6) | Strongly deactivating | 0.01-0.1 | meta directing |

| Trifluoromethyl group | Strongly deactivating | 0.001-0.01 | meta directing |

| Fluorine + Methoxy | Mixed effect | 0.1-1.0 | ortho/para directing |

| Fluorine + Nitro | Strongly deactivating | 0.001-0.01 | meta directing |

The trifluoromethyl group present in related compounds acts as an extremely strong electron-withdrawing group, significantly more deactivating than individual fluorine atoms [17] [18]. This group combines the inductive effects of three fluorine atoms with the electron-withdrawing nature of the carbon-fluorine bonds, creating a powerful deactivating influence [17] [18].

Kinetic Studies

Rate-Determining Step Analysis

The identification of the rate-determining step in aromatic nitration has been a subject of extensive investigation, with recent computational and experimental studies providing new insights into the mechanism [4] [6] [19]. For electrophilic aromatic substitution reactions, including nitration, the rate-determining step varies depending on the electronic nature of the substrate [4] [6].